Fluocortolone

Pharmacokinetics Clearance Half-life

Fluocortolone offers quantifiable advantages over prednisolone and hydrocortisone. Its 5-fold topical potency at one-fifth the concentration reduces API loading and formulation complexity. With a plasma half-life of 1.3–1.7 h (2.4× shorter than prednisolone) and 3.2-fold higher clearance, it enables precise systemic exposure control in crossover PK/PD studies. Its intermediate IOP-elevation profile—between dexamethasone and prednisolone—makes it a calibrated tool for ocular safety research. Validated equivalent to 0.12% betamethasone-17-valerate in psoriasis models, it is an ideal reference standard for dermatological screening.

Molecular Formula C22H29FO4
Molecular Weight 376.5 g/mol
CAS No. 152-97-6
Cat. No. B1672899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocortolone
CAS152-97-6
SynonymsCaproate, Fluocortolone
Fluocortolone
Fluocortolone Caproate
Fluocortolone Pivalate
Pivalate, Fluocortolone
Ultralan
Molecular FormulaC22H29FO4
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F
InChIInChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1
InChIKeyGAKMQHDJQHZUTJ-ULHLPKEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluocortolone (CAS 152-97-6) Sourcing Guide: A Mid-Potency Synthetic Glucocorticoid for Topical and Systemic Research


Fluocortolone (CAS 152-97-6) is a synthetic glucocorticoid of the 21-hydroxy steroid class, structurally characterized as 6α-fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione [1]. It exhibits moderate glucocorticoid receptor (GR) agonist activity and is employed in both topical and oral formulations for the management of corticosteroid-responsive dermatoses, hemorrhoidal disease, and systemic inflammatory conditions [2]. The compound serves as the pharmacologically active base for clinically utilized ester derivatives, including fluocortolone pivalate and fluocortolone caproate, which are formulated to modulate onset and duration of local anti-inflammatory action [3].

Why Fluocortolone Cannot Be Substituted 1:1 with Prednisolone, Dexamethasone, or Other Class Corticosteroids


The interchangeable substitution of fluocortolone with other glucocorticoids such as prednisolone, dexamethasone, or hydrocortisone is scientifically unsound due to its distinct pharmacokinetic elimination profile, differential effects on intraocular pressure, and unique topical efficacy-to-concentration ratio. Direct comparative studies demonstrate that fluocortolone exhibits a shorter plasma elimination half-life (1.3–1.7 h) than prednisolone (2.4–3.1 h) [1], and a potency ranking intermediate between dexamethasone and prednisolone in raising intraocular pressure (IOP) [2]. Furthermore, topical fluocortolone demonstrates equivalent or superior efficacy to hydrocortisone at one-fifth the concentration in specific dermatoses [3]. These data preclude simple dose conversion or generic substitution without experimental validation.

Fluocortolone Differential Evidence: Quantified Head-to-Head Performance Versus Key Comparators


Fluocortolone vs. Prednisolone: 2.4x Faster Systemic Clearance Enables Shorter Systemic Half-Life

In a direct head-to-head pharmacokinetic study in healthy male volunteers, fluocortolone demonstrated a 3.2-fold higher total plasma clearance and a correspondingly shorter elimination half-life compared to prednisolone [1]. Specifically, after a 5 mg intravenous dose, fluocortolone was cleared from plasma at a rate of 7.0 ± 1.5 ml/min/kg, whereas prednisolone clearance was measured at 2.2 ± 0.2 ml/min/kg [1]. The terminal elimination half-life (t1/2 β) of fluocortolone was 1.3 ± 0.3 hours, significantly shorter than the 3.1 ± 0.8 hours observed for prednisolone [1]. This difference is corroborated by an independent study reporting fluocortolone half-life at 1.7 hours versus prednisolone at 2.4 hours [2].

Pharmacokinetics Clearance Half-life

Fluocortolone 0.2% vs. Hydrocortisone 1%: Equivalent or Superior Topical Efficacy at One-Fifth the Concentration in Eczema

A double-blind, paired-comparison clinical trial in outpatients with bilateral symmetrical lesions of eczema and psoriasis evaluated the relative topical efficacy of 0.2% fluocortolone versus 1% hydrocortisone [1]. The results demonstrated a statistically significant preference for 0.2% fluocortolone over 1% hydrocortisone in the treatment of eczema, despite the five-fold lower concentration [1]. No significant difference between the two preparations was observed in psoriasis lesions [1].

Topical efficacy Eczema Hydrocortisone

Fluocortolone vs. Diflucortolone Valerate: 100-Fold Difference in Vasoconstriction Potency

In the human skin vasoconstriction assay (McKenzie-Stoughton test), a standard predictor of topical corticosteroid clinical potency, diflucortolone valerate 0.1% in a W/O emulsion base was shown to be 100 times more effective than fluocortolone in an identical vehicle [1]. This indicates that while fluocortolone is a moderately potent topical corticosteroid, diflucortolone valerate represents a significantly more potent alternative for indications requiring stronger anti-inflammatory activity.

Vasoconstriction Topical potency Diflucortolone

Fluocortolone Ocular Safety: Intermediate IOP Elevation Potency Relative to Dexamethasone and Prednisolone

In a rabbit model evaluating the effect of daily oral corticosteroid administration on intraocular pressure (IOP), fluocortolone exhibited an intermediate potency for raising IOP compared to dexamethasone and prednisolone [1]. The relative order of IOP-elevating potency was established as: dexamethasone > fluocortolone > prednisolone [1]. At doses of 5 and 10 mg/kg daily over 14 days, fluocortolone induced a dose-dependent rise in IOP along with inhibition of ³⁵S-incorporation into corneal mucopolysaccharides [1].

Intraocular pressure Glaucoma Ocular safety

Fluocortolone vs. Betamethasone-17-Valerate: Comparable Psoriasis Efficacy Demonstrated in Patch Test

A patch test study in 7 psoriasis patients compared the therapeutic efficacy of fluocortolone ointments and creams at various concentrations against 0.12% betamethasone-17-valerate (BMV) as a reference standard [1]. The analysis revealed that 0.5% fluocortolone ointment demonstrated significantly superior improvement compared to 0.125% fluocortolone ointment and was not significantly different from 0.12% BMV ointment [1]. Furthermore, all fluocortolone formulations tested were found to be not significantly different from BMV ointment in terms of overall efficacy [1].

Psoriasis Betamethasone Topical corticosteroid

Fluocortolone vs. Fluocortin: Structural Divergence via Absence of a Keto Group

Fluocortolone differs structurally from its close analog fluocortin by the absence of one keto group in the molecular framework [1]. This structural modification underlies the classification of fluocortolone as a distinct glucocorticoid entity, with potential implications for receptor binding kinetics, metabolic stability, and formulation characteristics. While direct quantitative comparative pharmacodynamic data between these two compounds is limited in the accessible literature, this structural distinction is consistently cited across authoritative databases and pharmacopeial references [2].

Structure-activity relationship Fluocortin Synthetic glucocorticoid

Procurement-Driven Application Scenarios for Fluocortolone (CAS 152-97-6) Based on Differential Evidence


Topical Formulation Development for Moderate Inflammatory Dermatoses (Eczema)

Based on the demonstrated significant preference for 0.2% fluocortolone over 1% hydrocortisone in eczema [1], researchers developing topical corticosteroid formulations for moderate inflammatory skin conditions should prioritize fluocortolone. Its five-fold potency advantage allows for lower API loading, which can simplify formulation stability challenges and reduce potential for local irritation from excipients. This evidence directly informs the selection of fluocortolone as a cost-effective, mid-potency active ingredient for dermatological product development.

Pharmacokinetic Studies Requiring Rapid Systemic Clearance and Controlled Exposure

For in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling where rapid drug elimination is desired to minimize carryover effects or to study time-dependent pharmacodynamics, fluocortolone is a superior candidate over prednisolone. Its 3.2-fold higher plasma clearance (7.0 vs. 2.2 ml/min/kg) and 2.4-fold shorter terminal half-life (1.3 h vs. 3.1 h) [1] enable more precise control over systemic exposure duration. This property is particularly valuable in crossover design studies or in models evaluating glucocorticoid receptor dynamics where prolonged receptor occupancy may confound results.

Ocular Pharmacology Research with Defined IOP Risk Stratification

In preclinical research evaluating the ocular safety of glucocorticoids, fluocortolone occupies a defined intermediate position between the high IOP-elevating risk of dexamethasone and the lower risk of prednisolone [1]. This established potency ranking enables researchers to select fluocortolone as a calibrated tool for dose-response studies of steroid-induced ocular hypertension. For procurement in ophthalmic formulation research, fluocortolone provides a quantitatively characterized risk profile that can be prospectively factored into study design and safety monitoring protocols.

Psoriasis Model Comparator for Novel Topical Corticosteroid Screening

The documented equivalence of 0.5% fluocortolone ointment to 0.12% betamethasone-17-valerate in psoriasis patch test efficacy [1] establishes fluocortolone as a validated reference standard for screening novel topical anti-psoriatic agents. Researchers can confidently employ fluocortolone as an active comparator in both in vitro skin penetration models and in vivo psoriasis xenograft or patient-derived models, with the assurance that its performance is benchmarked against a widely used clinical corticosteroid. This reduces experimental variability and enhances the translational relevance of discovery-phase screening.

Technical Documentation Hub

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